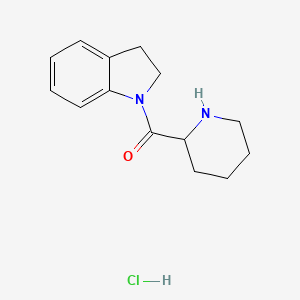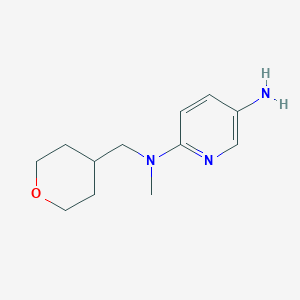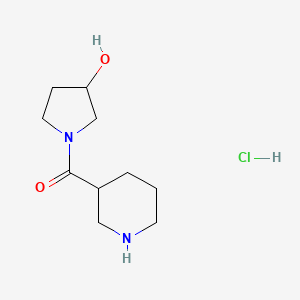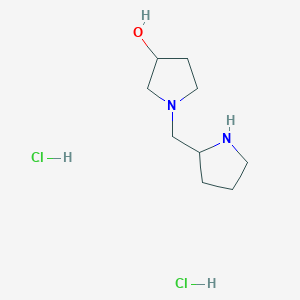
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
説明
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, also known as PPMP, is a novel synthetic compound with potential applications in scientific research. Its unique structure and properties make it a promising candidate for a variety of laboratory experiments.
科学的研究の応用
Synthesis and Characterization
- Synthesis Methods : The compound 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride can be synthesized through various chemical reactions. For example, the synthesis of related heterocyclic compounds, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involves hydride transfer from Et3SiH to carbenium ions, indicating a methodology that may be applicable to the synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (Murthy et al., 2017).
Applications in Medicinal Chemistry
- Drug Synthesis : This compound and its derivatives are used in the synthesis of various pharmaceuticals. For instance, (S)-N-Benzyl-3-pyrrolidinol, a related compound, is used as a chiral building block in the synthesis of pharmaceuticals (Yamada-Onodera et al., 2007).
Chemical and Physical Properties
- Chemical Reactivity and Stability : Studies on similar heterocyclic compounds, like pyrrolidines, provide insights into the chemical reactivity and stability of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. These studies include investigations into their reactive properties, stability in different environments, and sensitivity to various chemical mechanisms (Żmigrodzka et al., 2022).
Crystal Structure Analysis
- Crystallography : Crystal structures of ester derivatives of related compounds have been analyzed, providing valuable information on the molecular structure, which can be relevant for understanding the structure of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (Gŀówka & Codding, 1994).
Applications in Material Science
- Electrochemical Properties : Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally similar to 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, reveal their potential application in material science, particularly in electrochemistry and luminescence (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBCZMZKCHKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



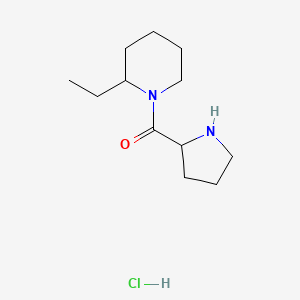
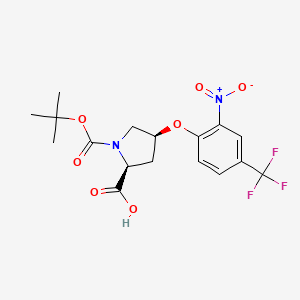
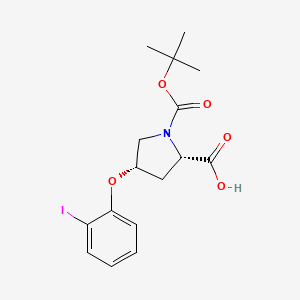
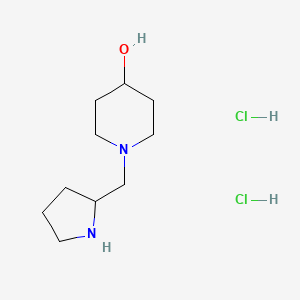
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)
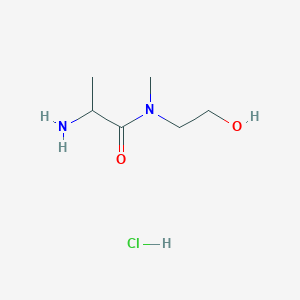
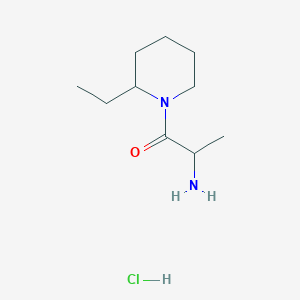
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
